4-Desacetyl Vincristine
CAS No.: 3704-01-6
Cat. No.: VC0021508
Molecular Formula: C44H54N4O9
Molecular Weight: 782.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3704-01-6 |
|---|---|
| Molecular Formula | C44H54N4O9 |
| Molecular Weight | 782.9 g/mol |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
| Standard InChI | InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |
| Standard InChI Key | YIQATJBOCJPFCF-XQLDGQACSA-N |
| Isomeric SMILES | CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
| SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
| Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Characteristics
4-Desacetyl Vincristine possesses distinct chemical properties that differentiate it from the parent compound vincristine. The removal of the acetyl group creates a molecule with altered physical and chemical behavior, which may contribute to its pharmacological profile. The related compound N-Desformyl-4-desacetyl Vincristine has been assigned the CAS number 55324-83-9, with a molecular formula of C43H54N4O8 and a molecular weight of 754.91086 g/mol .
The compound presents as a solid substance, typically in a white to off-white color. Its complex stereochemistry is reflected in its full chemical name: (3aR,3a1R,4R,5S,5aR,10bS)-methyl 3a-ethyl-9-((3R,5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl)-4,5-dihydroxy-8-methoxy-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate .
Physicochemical Properties
The physicochemical properties of 4-Desacetyl Vincristine influence its behavior in biological systems and pharmaceutical formulations. While specific data on the base compound is limited in the available search results, the related disulfate salt form demonstrates properties that offer insights into the compound's characteristics. The disulfate salt form exhibits a melting point above 150°C (with decomposition), indicating reasonable thermal stability under standard conditions .
Table 1: Physicochemical Properties of 4-Desacetyl Vincristine Related Compounds
| Property | Value | Notes |
|---|---|---|
| Melting Point | >150°C (decomposition) | Based on disulfate salt form |
| Density | 1.40±0.1 g/cm³ | Predicted value |
| Solubility | Slightly soluble in methanol | Limited aqueous solubility |
| pKa | 11.72±0.60 | Predicted value |
| Physical Form | Solid | White to off-white coloration |
| Stability | Hygroscopic | Requires careful storage conditions |
The compound demonstrates limited solubility in aqueous media, being slightly soluble in methanol, which has implications for formulation strategies in pharmaceutical development. Its hygroscopic nature necessitates storage under controlled conditions, typically under inert atmosphere at low temperatures (-20°C) to maintain stability and prevent degradation .
Mechanism of Action
Molecular Interactions
4-Desacetyl Vincristine, like other vinca alkaloids, exerts its primary pharmacological effect through interaction with tubulin, a critical protein involved in the formation of microtubules. These microtubules play essential roles in cellular processes including mitosis, intracellular transport, and maintenance of cellular structure. The compound binds specifically to tubulin dimers, preventing their polymerization into microtubules and thus disrupting the dynamic equilibrium between free tubulin and assembled microtubules .
Research has demonstrated that at concentrations of approximately 1 μM, vinca alkaloids including vincristine and related compounds effectively block bovine tubulin polymerization in vitro, with tubulin concentrations of around 6.5 μM. This inhibitory effect appears to be highly specific to microtubule proteins, as no effect has been observed on the polymerization of other fibrous proteins such as actin .
Cellular Effects
The disruption of microtubule dynamics by 4-Desacetyl Vincristine leads to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells. At higher concentrations (approximately 10 μM), vinca alkaloids have been shown to interact with preformed microtubules, causing distinctive spiral-like distortions of the microtubule structure .
This interaction with microtubules leads to the arrest of cells in metaphase, preventing the completion of mitosis and ultimately triggering programmed cell death pathways. The specificity of this effect for cells undergoing division makes 4-Desacetyl Vincristine particularly effective against rapidly proliferating cancer cells while still affecting normal dividing cells, which contributes to both its therapeutic efficacy and its toxicity profile .
The specific structural modifications in 4-Desacetyl Vincristine may alter its binding affinity to tubulin or affect its cellular uptake and distribution, potentially enhancing its therapeutic index compared to unmodified vincristine, though this relationship requires further investigation through direct comparative studies.
Therapeutic Applications
Oncological Applications
4-Desacetyl Vincristine shows promising therapeutic potential across various cancer types, with particular efficacy observed in hematological malignancies and certain solid tumors. The compound's ability to disrupt microtubule dynamics makes it especially effective against rapidly dividing cancer cells, positioning it as a valuable agent in oncology treatment regimens.
Laboratory studies have demonstrated significant anti-proliferative effects against leukemia cell lines, with marked increases in apoptosis markers among treated cells compared to controls. This suggests particular utility in the treatment of hematological malignancies, where current vincristine-based regimens are already standard of care.
In solid tumor research, the compound has shown the ability to inhibit tumor growth in preclinical animal models. Studies have reported improved survival rates and reduced tumor sizes in treated subjects compared to untreated groups, indicating potential applications beyond hematological cancers.
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
4-Desacetyl Vincristine represents one of several modified vinca alkaloids developed to optimize the therapeutic properties of this important class of anticancer agents. A comparative analysis with related compounds reveals insights into the structure-activity relationships that govern their biological effects .
While all vinca alkaloids share the common mechanism of microtubule disruption, subtle differences in their chemical structures translate to significant variations in potency, toxicity profiles, and clinical applications. These differences provide important context for understanding the potential advantages and limitations of 4-Desacetyl Vincristine in clinical settings .
Table 2: Comparative Analysis of Vinca Alkaloid Derivatives
| Compound | Key Structural Feature | Mechanism of Action | Clinical Applications | Major Toxicities |
|---|---|---|---|---|
| 4-Desacetyl Vincristine | Lacks acetyl group at position 4 | Microtubule disruption | Under investigation for various cancers | Potentially reduced compared to vincristine |
| Vincristine | Parent compound | Microtubule disruption | Widely used in leukemia, lymphoma treatment regimens | Significant neurotoxicity, constipation |
| Vinblastine | Different alkaloid core | Microtubule disruption | Hodgkin's lymphoma, testicular cancer | Myelosuppression, gastrointestinal effects |
| Vindesine (des-acetyl vinblastine) | Lacks acetyl group on vinblastine | Microtubule disruption | ALL, various solid tumors | Higher toxicity than vincristine; peripheral neuropathy, paraesthesias, ileus |
Research Findings and Case Studies
In Vitro Studies
Laboratory investigations have yielded significant insights into the pharmacological properties and potential applications of 4-Desacetyl Vincristine. In vitro studies have demonstrated that vinca alkaloids, including this compound, effectively block bovine tubulin polymerization at concentrations as low as 1 μM (with tubulin at 6.5 μM). This effect appears highly specific to tubulin, with no observed impact on other fibrous proteins like actin .
At higher concentrations of approximately 10 μM, these compounds have been shown to interact with preformed microtubules, causing distinctive spiral-like distortions of the microtubule structure. These observations provide critical insights into the molecular mechanisms underlying the compound's cytotoxic effects and its specificity for dividing cells .
Cell culture studies have demonstrated significant anti-proliferative effects against various cancer cell lines, particularly those derived from hematological malignancies. Researchers have observed increased expression of apoptosis markers in treated cells, confirming the compound's ability to trigger programmed cell death pathways in cancer cells.
| Research Domain | Application | Key Findings |
|---|---|---|
| Biochemistry | Tubulin binding studies | Effective inhibition of tubulin polymerization at 1 μM concentration |
| Cell Biology | Cancer cell proliferation | Induction of cell cycle arrest and apoptosis in various cancer cell lines |
| Preclinical | Animal tumor models | Reduced tumor size and improved survival in treated animals |
| Pharmaceutical | Reference compound | Used for analytical method development and structure-activity relationship studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume